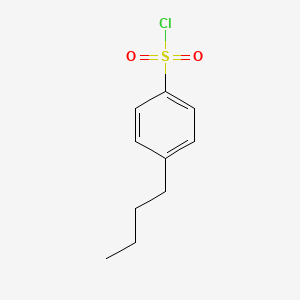

4-Butylbenzene-1-sulfonyl chloride

説明

4-Butylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H13ClO2S . It is also known by other names such as 4-butylbenzenesulfonyl chloride, 4-N-Butylbenzenesulfonyl chloride, and 4-(n-butyl)benzenesulphonyl chloride .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as this compound, can be achieved through various methods. One common method involves the use of arenediazonium salts in a process mediated by a heterogeneous potassium poly (heptazine imide) photocatalyst . This method is suitable for the synthesis of both electron-rich and electron-deficient compounds and shows high tolerance toward different functional groups .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a butyl group and a sulfonyl chloride group . The InChI representation of the molecule is InChI=1S/C10H13ClO2S/c1-2-3-4-9-5-7-10 (8-6-9)14 (11,12)13/h5-8H,2-4H2,1H3 .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 232.73 g/mol . It has a computed XLogP3 value of 3.9, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 42.5 Ų .

科学的研究の応用

Copper(II) Complexes with Sulfonamides

The reaction of 4-tert-butylbenzene sulfonyl chlorides with 2-picolylamine leads to the formation of copper(II) complexes. These complexes are characterized by a distorted tetrahedron environment around the metal ion and act as chemical nucleases in the presence of ascorbate/H2O2 (Macías et al., 2006).

Friedel-Crafts Sulfonylation in Ionic Liquids

1-Butyl-3-methylimidazolium chloroaluminate ionic liquids, used as a reaction medium and catalyst, facilitate Friedel-Crafts sulfonylation of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This results in high yields of diaryl sulfones (Nara et al., 2001).

Gas-Phase Electron Diffraction Study

A study of the structure of 4-nitrobenzene sulfonyl chloride molecule, a derivative of 4-butylbenzene-1-sulfonyl chloride, reveals detailed molecular structure through gas-phase electron diffraction and quantum chemical methods (Petrov et al., 2009).

Synthesis of High-Purity Compounds

A method using sulfonyl chloride for the synthesis of high-purity 1-chloro-2,6-difluorobenzene, valuable in agricultural and pharmaceutical applications, has been developed (Moore, 2003).

DNA Interaction with New Copper(II) Complexes

Copper(II) complexes with sulfonamide ligands, derived from reactions involving 4-tert-butylbenzene sulfonyl chlorides, show potential as artificial chemical nucleases, degrading DNA in the presence of sodium ascorbate (Macías et al., 2007).

Pd-Catalyzed C-H Bond Sulfonylation

A palladium(II)-catalyzed C-H sulfonylation of azobenzenes with arylsulfonyl chlorides, including this compound, produces sulfonylazobenzenes efficiently (Zhang et al., 2015).

Safety and Hazards

4-Butylbenzene-1-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water, and contact with water liberates toxic gas . It is advised to handle this compound with appropriate protective measures and in a well-ventilated area .

作用機序

Target of Action

The primary target of 4-Butylbenzene-1-sulfonyl chloride is the respiratory system . This compound interacts with the cells in the respiratory system, leading to various biochemical reactions.

Mode of Action

This compound is an electrophile that can undergo electrophilic aromatic substitution reactions . In these reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then react further, leading to the formation of new compounds .

Biochemical Pathways

It is known that the compound can participate in electrophilic aromatic substitution reactions . These reactions can lead to changes in the structure of aromatic compounds, potentially affecting various biochemical pathways.

Result of Action

It is known that the compound can cause severe skin burns and eye damage . It can also cause respiratory irritation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound reacts violently with water, releasing toxic gases . Therefore, it should be handled and stored in a dry environment. Additionally, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability .

特性

IUPAC Name |

4-butylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFZELSNOHIDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372007 | |

| Record name | 4-butylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54997-92-1 | |

| Record name | 4-butylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54997-92-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Bis(trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1363450.png)

![2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1363453.png)